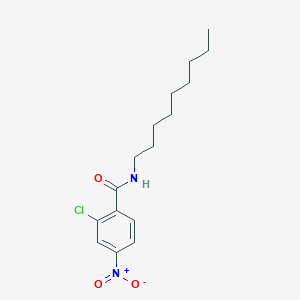
Phytonadiol diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytonadiol diphosphate is a chemical compound known for its role in various biochemical processes. It is a derivative of phytonadione, which is also known as vitamin K1. This compound is significant in the field of biochemistry and pharmacology due to its involvement in blood clotting mechanisms and other physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phytonadiol diphosphate typically involves the phosphorylation of phytonadiol. One common method includes the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in an SN2 displacement reaction. This process involves the displacement of a tosylate ion from 5’-tosylnucleosides to produce nucleoside-5’-diphosphates .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods ensure the compound is produced in sufficient quantities for research and pharmaceutical applications. The process typically involves rigorous control of reaction conditions to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Phytonadiol diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced, resulting in the gain of hydrogen or the loss of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
Phytonadiol diphosphate has a wide range of applications in scientific research:
Chemistry: It is used in the study of phosphorylation reactions and the synthesis of nucleoside diphosphates.
Biology: The compound is significant in understanding cellular processes involving phosphorylation and energy transfer.
Medicine: this compound is used in the development of drugs that target blood clotting mechanisms and other physiological pathways.
Industry: It is employed in the production of pharmaceuticals and biochemical reagents .
Mechanism of Action
The mechanism of action of phytonadiol diphosphate involves its role in the synthesis of clotting factors in the liver. It promotes the liver’s synthesis of clotting factors II, VII, IX, and X. The exact molecular pathways and targets involved in this process are still under investigation, but it is known that the compound acts by providing essential components for the formation of these clotting factors .
Comparison with Similar Compounds
Phytonadiol diphosphate can be compared with other similar compounds such as:
Phosphoric acids and phosphates: These compounds share similar phosphate groups and are involved in various biochemical processes.
This compound is unique due to its specific role in blood clotting mechanisms and its biochemical properties that distinguish it from other phosphate and phosphonate compounds.
Properties
CAS No. |
6078-42-8 |
|---|---|
Molecular Formula |
C31H50O8P2 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
[2-methyl-4-phosphonooxy-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] dihydrogen phosphate |
InChI |
InChI=1S/C31H50O8P2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37)/b25-20+/t23-,24-/m1/s1 |
InChI Key |
GWPPODHQIFSQLZ-NKFFZRIASA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[4-(1-hydroxyethyl)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443975.png)
![N-[4-(1-hydroxyethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443979.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443984.png)
![5-(4-bromophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443985.png)

![3-bromo-5-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443990.png)

![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443992.png)
![3-bromo-5-(5-bromofuran-2-yl)-N-(2,3-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443994.png)
![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443995.png)
![3-({[4-(4-Isopropylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443997.png)


